5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
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Overview
Description
5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of supercritical carbon dioxide and microwave irradiation suggests that scalable and environmentally friendly methods are being explored .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .
Scientific Research Applications
5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral, antibacterial, antifungal, and anticancer agents.
Agriculture: The compound is explored for its herbicidal and fungicidal properties.
Material Sciences: It is used in the synthesis of coordination compounds with metals, which have applications in catalysis and material sciences.
Biological Research: It is investigated for its potential as a ligand in binding studies with various biological targets.
Mechanism of Action
The mechanism of action of 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist to the human CXCR2 receptor, which is involved in inflammatory responses . Additionally, it has been shown to inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: This compound is structurally similar and shares many chemical properties.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another similar compound with comparable biological activities.
Uniqueness
5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its unique reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPJIZSDWSBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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